3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 325979-30-4
VCID: VC21408702
InChI: InChI=1S/C17H15N3O6S/c1-24-12-6-9(7-13(25-2)15(12)26-3)16(21)19-17-18-11-5-4-10(20(22)23)8-14(11)27-17/h4-8H,1-3H3,(H,18,19,21)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H15N3O6S
Molecular Weight: 389.4g/mol

3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

CAS No.: 325979-30-4

Cat. No.: VC21408702

Molecular Formula: C17H15N3O6S

Molecular Weight: 389.4g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide - 325979-30-4

Specification

CAS No. 325979-30-4
Molecular Formula C17H15N3O6S
Molecular Weight 389.4g/mol
IUPAC Name 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C17H15N3O6S/c1-24-12-6-9(7-13(25-2)15(12)26-3)16(21)19-17-18-11-5-4-10(20(22)23)8-14(11)27-17/h4-8H,1-3H3,(H,18,19,21)
Standard InChI Key KCLUYSPAGZPQJU-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

The physical and chemical properties of 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide are important for understanding its behavior in different experimental conditions and its potential applications in research.

Chemical Reactivity

The chemical reactivity of 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is influenced by its functional groups:

  • The amide bond (-CONH-) linking the two portions of the molecule is relatively stable but could potentially undergo hydrolysis under strong acidic or basic conditions.

  • The nitro group (-NO2) on the benzothiazole ring is strongly electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack.

  • The three methoxy groups (-OCH3) on the benzene ring are electron-donating, potentially making this ring more reactive toward electrophilic substitution reactions.

  • The benzothiazole core typically demonstrates stability but may participate in various reactions characteristic of heterocyclic compounds.

Synthesis and Preparation

A likely synthetic approach would involve the reaction between 6-nitro-1,3-benzothiazol-2-amine and 3,4,5-trimethoxybenzoyl chloride (or a similarly activated 3,4,5-trimethoxybenzoic acid derivative) to form the amide linkage. This would likely be performed under appropriate reaction conditions, possibly in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

The starting material 6-nitrobenzo[d]thiazol-2-amine (CAS: 6285-57-0) mentioned in search result could serve as a key precursor in such a synthesis. The reaction scheme might involve:

  • Preparation or commercial acquisition of 6-nitrobenzo[d]thiazol-2-amine

  • Preparation of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid

  • Amide bond formation between these two components

  • Purification of the final product

Research Applications

3,4,5-Trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is primarily designated for research use only, as indicated in the search results. The compound may serve various research purposes:

Pharmaceutical Research

The compound may be used in drug discovery programs as:

  • A potential lead compound for developing new therapeutic agents

  • A chemical probe for studying specific biological pathways

  • A reference standard for analytical methods

  • A starting point for structure-activity relationship studies

Material Science Applications

Compounds with similar structural features have been investigated for applications in material science, including:

  • Organic electronics

  • Photovoltaic materials

  • Fluorescent probes and sensors

Chemical Biology

The compound may serve as a tool in chemical biology research to:

  • Probe specific protein-ligand interactions

  • Study cellular signaling pathways

  • Investigate mechanisms of drug action

Analytical Considerations

The identification and characterization of 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide in research settings would typically involve various analytical techniques.

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